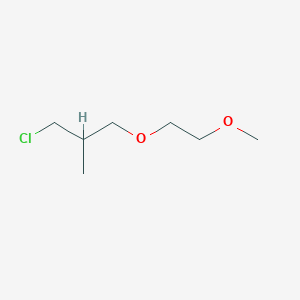
1-Chloro-3-(2-methoxyethoxy)-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(2-methoxyethoxy)-2-methylpropane is an organic compound with the molecular formula C8H17ClO3 It is a chlorinated ether, characterized by the presence of a chlorine atom, a methoxyethoxy group, and a methyl group attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(2-methoxyethoxy)-2-methylpropane typically involves the reaction of 3-chloro-2-methylpropene with 2-methoxyethanol in the presence of a strong acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of 2-methoxyethanol reacts with the double bond of 3-chloro-2-methylpropene, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-(2-methoxyethoxy)-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed:
Substitution: 3-(2-methoxyethoxy)-2-methylpropanol.
Oxidation: 3-(2-methoxyethoxy)-2-methylpropanal or 3-(2-methoxyethoxy)-2-methylpropanoic acid.
Reduction: 3-(2-methoxyethoxy)-2-methylpropane.
Applications De Recherche Scientifique
1-Chloro-3-(2-methoxyethoxy)-2-methylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(2-methoxyethoxy)-2-methylpropane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The methoxyethoxy group and chlorine atom play crucial roles in determining the compound’s reactivity and binding affinity to its targets.
Comparaison Avec Des Composés Similaires
1-Chloro-3-(2-methoxyethoxy)propane: Lacks the methyl group, resulting in different chemical properties and reactivity.
1-Chloro-2-methylpropane: Lacks the methoxyethoxy group, leading to a simpler structure and different applications.
3-Chloro-2-methylpropene: An unsaturated analog with different reactivity due to the presence of a double bond.
Uniqueness: 1-Chloro-3-(2-methoxyethoxy)-2-methylpropane is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity
Propriétés
Formule moléculaire |
C7H15ClO2 |
|---|---|
Poids moléculaire |
166.64 g/mol |
Nom IUPAC |
1-chloro-3-(2-methoxyethoxy)-2-methylpropane |
InChI |
InChI=1S/C7H15ClO2/c1-7(5-8)6-10-4-3-9-2/h7H,3-6H2,1-2H3 |
Clé InChI |
VKDQSDOZPKPWPE-UHFFFAOYSA-N |
SMILES canonique |
CC(COCCOC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


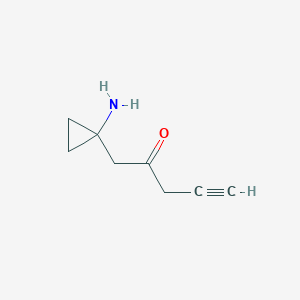

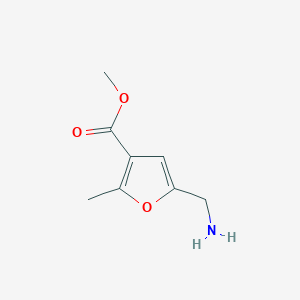
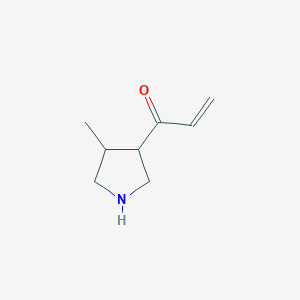
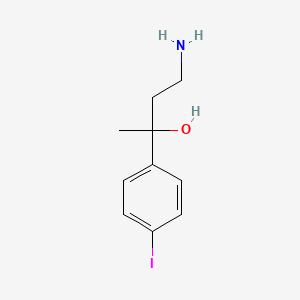
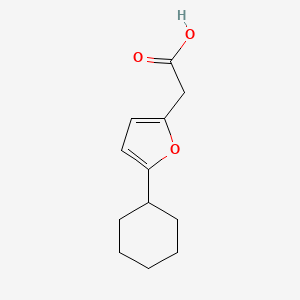
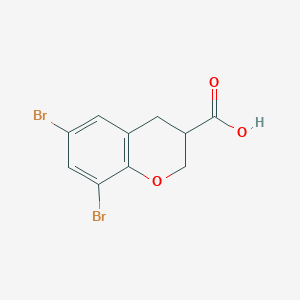

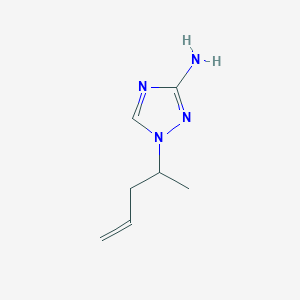

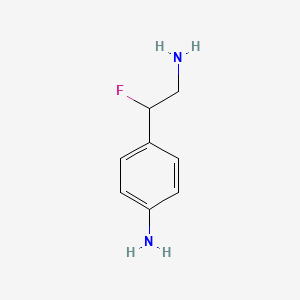


![Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13180272.png)
